molecular formula C12H16Cl3N3O6S B196277 S-(1,2,2-Trichlorovinyl)glutathione CAS No. 111574-85-7

S-(1,2,2-Trichlorovinyl)glutathione

Cat. No.: B196277
CAS No.: 111574-85-7
M. Wt: 436.7 g/mol
InChI Key: ZGVLZGGEFXEFQB-WDSKDSINSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(1,2,2-Trichlorovinyl)glutathione involves the conjugation of tetrachloroethylene with glutathione, catalyzed by the enzyme glutathione S-transferase. This reaction typically occurs under physiological conditions, with the enzyme facilitating the nucleophilic attack of the thiol group of glutathione on the electrophilic carbon of tetrachloroethylene .

Industrial Production Methods: Industrial production of this compound is not commonly practiced due to its primary formation as a metabolic intermediate. the compound can be synthesized in laboratory settings for research purposes using the aforementioned enzymatic reaction .

Chemical Reactions Analysis

Types of Reactions: S-(1,2,2-Trichlorovinyl)glutathione undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: S-(1,2,2-Trichlorovinyl)glutathione is unique due to its specific formation from tetrachloroethylene and its role in the bioactivation pathway leading to nephrotoxic and mutagenic metabolites. This distinguishes it from other similar compounds that may have different parent compounds or metabolic pathways .

Biological Activity

S-(1,2,2-Trichlorovinyl)glutathione (TCVG) is a significant metabolite derived from the biotransformation of tetrachloroethylene (PERC), a solvent widely used in industrial applications. This compound has garnered attention due to its nephrotoxic properties and its role in various biological pathways. This article explores the biological activity of TCVG, focusing on its metabolism, toxicity, and implications for human health.

Metabolism of TCVG

The metabolic pathway of TCVG primarily involves conjugation with glutathione (GSH), which serves as a protective mechanism against toxicants. The formation of TCVG occurs in the liver, where cytochrome P450 enzymes and flavin-containing monooxygenases oxidize PERC to produce reactive metabolites. These metabolites can subsequently conjugate with GSH to form TCVG.

Key Metabolic Reactions

  • Formation of TCVG :
    • PERC → this compound (TCVG)
    • Enzymes involved: Cytochrome P450s and flavin-containing monooxygenases.
  • Conversion to TCVC :
    • TCVG can be cleaved by enzymes such as γ-glutamyl transpeptidase to yield S-(1,2,2-trichlorovinyl)-L-cysteine (TCVC), which is considered a nephrotoxic metabolite.
  • Excretion :
    • TCVG may be excreted in bile or converted to mercapturic acids in humans, indicating its relevance in human exposure scenarios.

Nephrotoxicity

TCVG is implicated in kidney toxicity through several mechanisms:

  • Cytotoxicity : Studies have shown that TCVC, derived from TCVG, induces cytotoxic effects in renal cells. For instance, exposure to TCVC resulted in significant increases in lactate dehydrogenase (LDH) release from human proximal tubular cells, indicating cellular injury .
  • Gene Expression Changes : In animal models, treatment with PERC led to alterations in the expression of genes related to fatty acid metabolism and proximal tubular injury markers such as KIM-1 . This suggests that TCVG contributes to renal dysfunction through both direct cytotoxic effects and indirect mechanisms involving metabolic dysregulation.

Case Studies

  • Mouse Model Study :
    • A study utilizing the Collaborative Cross mouse population demonstrated that exposure to PERC resulted in significant interstrain variability in the formation of GSH conjugates like TCVG. Mice exhibited lower kidney weights and increased kidney-to-body weight ratios after exposure, correlating with elevated markers of kidney injury .
  • Human Proximal Tubular Cells :
    • Research involving freshly isolated human proximal tubular cells indicated that GSH conjugation of trichloroethylene (TCE) was a critical pathway for its nephrotoxic effects. The study highlighted that while oxidative metabolism was minimal, GSH conjugation was consistently observed across different patient samples .

Data Table: Summary of Key Findings on TCVG

Study ReferenceKey FindingsMethodology
TCVG formation linked to nephrotoxicity; significant LDH release in renal cellsIn vitro studies on rat liver microsomes
Variability in GSH conjugate formation among mouse strains; correlation with kidney injury markersCollaborative Cross mouse model
GSH conjugation as primary metabolic pathway for nephrotoxic effects; minimal oxidative metabolism detectedFreshly isolated human proximal tubular cell assays

Properties

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-(1,2,2-trichloroethenylsulfanyl)propan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Cl3N3O6S/c13-9(14)10(15)25-4-6(11(22)17-3-8(20)21)18-7(19)2-1-5(16)12(23)24/h5-6H,1-4,16H2,(H,17,22)(H,18,19)(H,20,21)(H,23,24)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGVLZGGEFXEFQB-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)NC(CSC(=C(Cl)Cl)Cl)C(=O)NCC(=O)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)N[C@@H](CSC(=C(Cl)Cl)Cl)C(=O)NCC(=O)O)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl3N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111574-85-7
Record name S-(1,2,2-Trichlorovinyl)glutathione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111574857
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-(1,2,2-TRICHLOROVINYL)GLUTATHIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3MD472OVS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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